(S)-Desfluoro Citalopram-d6 Oxalate
CAS No.: 1346617-15-9
Cat. No.: VC0126530
Molecular Formula: C₂₂H₁₈D₆N₂O₅
Molecular Weight: 402.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346617-15-9 |
|---|---|
| Molecular Formula | C₂₂H₁₈D₆N₂O₅ |
| Molecular Weight | 402.47 |
Introduction
The significance of (S)-Desfluoro Citalopram-d6 Oxalate lies primarily in its applications as a reference standard and analytical tool. The compound functions by inhibiting the serotonin transporter protein in the brain, preventing the reuptake of serotonin, which is the same mechanism of action as its parent compound citalopram. However, the deuterium labeling provides mass spectrometric distinctiveness without significantly altering its pharmacological properties.
Chemical Properties
Structural Characteristics
(S)-Desfluoro Citalopram-d6 Oxalate is characterized by a specific molecular structure that combines multiple distinctive features. The core structure is based on the isobenzofuran scaffold found in citalopram, with a phenyl ring, a propyl chain bearing a dimethylamino group, and a nitrile functional group. The compound is distinguished by two key modifications: the absence of the fluorine atom on the phenyl ring (desfluoro) and the incorporation of six deuterium atoms in the dimethylamino group (d6) .
The stereochemical configuration at the C1 position of the isobenzofuran ring is in the S-configuration, which is the same as in escitalopram (the S-enantiomer of citalopram). This stereochemical specificity is important for its binding interactions with the serotonin transporter protein.
Physical and Chemical Data
The physical and chemical properties of (S)-Desfluoro Citalopram-d6 Oxalate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1346617-15-9 |
| Molecular Formula | C22H18D6N2O5 |
| Molecular Weight | 402.47 g/mol |
| Appearance | White to off-white solid |
| Salt Form | Oxalate (1:1) |
| Stereochemistry | S-configuration |
| Deuterium Positions | Dimethylamino group |
The oxalate salt formation results from the reaction with oxalic acid, which enhances the compound's solubility and stability compared to the free base form .
Comparison with Related Compounds
To understand the distinctive features of (S)-Desfluoro Citalopram-d6 Oxalate, it is useful to compare it with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (S)-Desfluoro Citalopram-d6 Oxalate | 1346617-15-9 | C22H18D6N2O5 | 402.47 | No fluorine, 6 deuterium atoms |
| (S)-Desfluoro Citalopram Oxalate | 1346617-31-9 | C22H24N2O5 | 396.4 | No fluorine, no deuterium |
| (S)-Citalopram-d6 Oxalate | 1246819-94-2 | C22H17D6FN2O5 | 420.46 | Contains fluorine, 6 deuterium atoms |
| Desfluoro Citalopram Oxalate | 1093072-86-6 | C22H24N2O5 | 396.44 | No fluorine, no deuterium, racemic |
This comparison highlights how (S)-Desfluoro Citalopram-d6 Oxalate differs from conventional citalopram derivatives through both the absence of the fluorine atom and the incorporation of deuterium atoms, while maintaining the specific S-stereochemistry .
Synthesis and Production
Synthetic Methodology
The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate typically involves a multi-step process that combines organic synthesis techniques with specialized deuteration methods. While the specific synthetic route may vary among manufacturers, the general approach includes:
-
Synthesis of the isobenzofuran core structure
-
Introduction of the phenyl ring (without fluorine) and the propyl side chain
-
Incorporation of the dimethylamino group
-
Deuteration of the dimethylamino group using deuterium exchange reactions
-
Resolution of enantiomers to isolate the S-isomer
-
Formation of the oxalate salt through reaction with oxalic acid
The deuteration process is particularly critical and can be achieved through various methods, including catalytic exchange reactions with deuterium gas or deuterated solvents under specific reaction conditions.
Deuterium Incorporation
The incorporation of deuterium atoms into the dimethylamino group represents a specialized aspect of the synthesis. This process typically involves:
-
Exchange reactions where hydrogen atoms are replaced with deuterium
-
Controlled reaction conditions to ensure complete deuteration
-
Analytical verification of deuterium incorporation using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
The deuterium labeling enhances the compound's utility in analytical applications by providing a distinctive mass spectral pattern without significantly altering its chemical behavior or pharmacological properties.
Oxalate Salt Formation
Following the synthesis and deuteration steps, the oxalate salt is formed through a reaction with oxalic acid. This salt formation serves several important purposes:
-
Enhances solubility characteristics for laboratory handling
-
Improves stability during storage
-
Provides a crystalline form suitable for purification and characterization
The oxalate salt formation is a critical final step in the production process, resulting in a stable, well-defined chemical entity for research applications.
Mechanism of Action
Structure-Activity Relationships
The absence of the fluorine atom in (S)-Desfluoro Citalopram-d6 Oxalate may affect certain aspects of its pharmacological profile compared to fluorinated analogs:
-
The lipophilicity may be modified, potentially affecting membrane permeability and distribution
-
Binding interactions with the serotonin transporter may exhibit subtle differences
-
Metabolic stability might differ from fluorinated analogs due to changes in susceptibility to certain metabolic pathways
These structural modifications make (S)-Desfluoro Citalopram-d6 Oxalate an interesting compound for structure-activity relationship studies, providing insights into how specific structural features influence the pharmacological properties of serotonin reuptake inhibitors.
Analytical Applications
Use as an Internal Standard
One of the primary applications of (S)-Desfluoro Citalopram-d6 Oxalate is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling creates a mass shift that allows the compound to be distinguished from non-deuterated analogs while maintaining similar chromatographic behavior. This makes it ideal for quantitative analysis of related compounds in complex matrices.
The advantages of using (S)-Desfluoro Citalopram-d6 Oxalate as an internal standard include:
-
Similar extraction recovery and chromatographic retention time to the analyte of interest
-
Mass spectral differentiation due to the deuterium labeling
-
Compensation for matrix effects and variations in instrument response
-
Improved precision and accuracy in quantitative measurements
These characteristics make it particularly valuable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Metabolic Studies
(S)-Desfluoro Citalopram-d6 Oxalate serves as an important tool in metabolic investigations of citalopram and related compounds. The deuterium labeling allows researchers to:
-
Track the metabolic fate of the parent compound
-
Differentiate between metabolites of the administered compound and endogenous compounds
-
Study the kinetics of specific metabolic transformations
-
Investigate potential metabolic differences between stereoisomers
The absence of fluorine provides additional insights into how this structural modification affects metabolic pathways compared to conventional citalopram derivatives.
| Specification | Typical Value |
|---|---|
| Purity | >95% (HPLC) |
| Isotopic Purity | >98% deuterium incorporation |
| Optical Purity | >98% S-enantiomer |
| Price (10 mg) | Approximately $2,948.00 |
The relatively high cost reflects the specialized nature of the compound, including the complex synthesis, purification requirements, and limited market demand .
Related Compounds and Derivatives
Structural Analogs
Several compounds are structurally related to (S)-Desfluoro Citalopram-d6 Oxalate and serve complementary roles in pharmaceutical research:
-
Desfluoro Citalopram Oxalate (CAS: 1093072-86-6) - The non-deuterated, potentially racemic version
-
(S)-Citalopram-d6 Oxalate (CAS: 1246819-94-2) - Contains fluorine and deuterium with S-configuration
-
(S)-Desfluoro Citalopram Oxalate (CAS: 1346617-31-9) - The non-deuterated version with S-configuration
-
Citalopram-d6 (CAS: 1190003-26-9) - Deuterated citalopram without specified stereochemistry
-
Acetyl Citalopram-d6 Oxalate - A derivatized form with acetylation
Understanding these related compounds is important for comprehensive analytical method development and pharmacological investigations .
Metabolites and Impurities
Important metabolites and potential impurities related to (S)-Desfluoro Citalopram-d6 Oxalate include:
-
N-desmethyl derivatives - Resulting from demethylation of the dimethylamino group
-
N-oxide derivatives - Formed through oxidation of the tertiary amine
-
Didemethyl derivatives - Resulting from complete demethylation
-
Structural isomers - Arising from synthetic processes
These compounds are important considerations in analytical method development and for understanding the metabolic fate of citalopram derivatives .
Research Applications
Pharmaceutical Research
(S)-Desfluoro Citalopram-d6 Oxalate finds applications in various aspects of pharmaceutical research:
-
Structure-activity relationship studies of serotonin reuptake inhibitors
-
Investigation of the impact of fluorine substitution on pharmacological properties
-
Development of new antidepressant medications with improved profiles
-
Understanding stereochemical aspects of serotonin transporter binding
These research directions contribute to the advancement of psychopharmacology and the development of novel therapeutic agents for depression and anxiety disorders.
Analytical Method Development
The compound serves as an important tool in the development and optimization of analytical methods:
-
Mass spectrometry-based techniques for quantitation of citalopram and metabolites
-
Chromatographic method development for separation of stereoisomers
-
Sample preparation and extraction procedures for complex biological matrices
-
Validation of bioanalytical methods for clinical and forensic applications
These analytical applications support various aspects of pharmaceutical development, including pharmacokinetic studies, quality control, and regulatory compliance.
Stability Studies
(S)-Desfluoro Citalopram-d6 Oxalate can be used in studies investigating the stability characteristics of citalopram derivatives:
-
Photostability assessment
-
Thermal degradation studies
-
Hydrolytic stability evaluations
-
Long-term storage stability
These investigations contribute to the understanding of degradation pathways and the development of appropriate storage conditions for related pharmaceutical compounds.
The compound serves as an essential reference standard for the development and validation of analytical methods for citalopram and related substances. Its deuterium labeling provides mass spectrometric distinctiveness while maintaining similar chemical behavior to non-deuterated analogs, making it particularly valuable as an internal standard in quantitative analyses.
The absence of the fluorine atom distinguishes it from conventional citalopram derivatives and provides opportunities for investigating how this structural modification affects pharmacological properties and metabolic pathways. Despite this modification, the compound retains the core mechanism of action as a serotonin reuptake inhibitor, functioning by inhibiting the serotonin transporter protein.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume